Cas no 2171587-62-3 (2-cyclobutyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
L'acido 2-ciclobutil-3-2-({(9H-fluoren-9-il)metossicarbonil}ammino)butanamidopropanoico è un composto organico complesso utilizzato principalmente nella sintesi peptidica e nella chimica combinatoria. La sua struttura combina un gruppo protettivo Fmoc (9-fluorenilmetossicarbonile) con un frammento ciclobutilico e una catena acida carbossilica, offrendo stabilità e selettività nelle reazioni di accoppiamento.
Il gruppo Fmoc facilita la deprotezione controllata in condizioni basiche blande, ideale per sintesi a stadi multipli. La presenza del ciclobutile conferisce rigidità strutturale, utile nello studio di conformazioni molecolari specifiche. La funzionalità acida terminale permette ulteriori modifiche chimiche, rendendo il composto versatile per applicazioni in ricerca farmaceutica e sviluppo di peptidi bioattivi. La sua purezza e reattività lo rendono adatto per protocolli sintetici ad alta precisione.
2171587-62-3 structure
Product Name:2-cyclobutyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid
Numero CAS:2171587-62-3
MF:C26H30N2O5
MW:450.526807308197
CID:6102593
PubChem ID:165513286
Update Time:2025-07-17
2-cyclobutyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-cyclobutyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid
- 2-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
- EN300-1533358
- 2171587-62-3
-
- Inchi: 1S/C26H30N2O5/c1-2-23(24(29)27-14-21(25(30)31)16-8-7-9-16)28-26(32)33-15-22-19-12-5-3-10-17(19)18-11-4-6-13-20(18)22/h3-6,10-13,16,21-23H,2,7-9,14-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)
- Chiave InChI: KABXLSADDLINCA-UHFFFAOYSA-N
- Sorrisi: OC(C(CNC(C(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)C1CCC1)=O
Proprietà calcolate
- Massa esatta: 450.21547206g/mol
- Massa monoisotopica: 450.21547206g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 33
- Conta legami ruotabili: 10
- Complessità: 687
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 105Ų
2-cyclobutyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1533358-0.05g |
2-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171587-62-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1533358-0.1g |
2-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171587-62-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1533358-0.25g |
2-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171587-62-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1533358-0.5g |
2-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171587-62-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1533358-1.0g |
2-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171587-62-3 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1533358-2.5g |
2-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171587-62-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1533358-5.0g |
2-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171587-62-3 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1533358-10.0g |
2-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171587-62-3 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1533358-50mg |
2-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171587-62-3 | 50mg |
$707.0 | 2023-09-26 | ||
| Enamine | EN300-1533358-100mg |
2-cyclobutyl-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171587-62-3 | 100mg |
$741.0 | 2023-09-26 |
2-cyclobutyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid Letteratura correlata
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
2171587-62-3 (2-cyclobutyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso